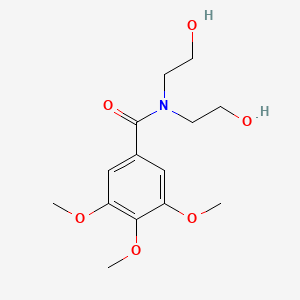
Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- is an organic compound with the molecular formula C14H21NO5 It is a derivative of benzamide, featuring additional hydroxyethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- typically involves the reaction of benzoyl chloride with diethanolamine in the presence of a base. The reaction proceeds through an amidation process, where the benzoyl chloride reacts with diethanolamine to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous conditions or solvents like dichloromethane
Catalyst: Base such as triethylamine or pyridine
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, has been explored to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methoxy groups enhance its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N,N-bis(2-hydroxyethyl)-: Lacks the methoxy groups, resulting in different chemical properties.
N,N-Bis(2-hydroxyethyl)benzamide: Similar structure but without the trimethoxy substitution.
Uniqueness
The presence of the 3,4,5-trimethoxy groups in Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
63886-97-5 |
|---|---|
Molecular Formula |
C14H21NO6 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO6/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)15(4-6-16)5-7-17/h8-9,16-17H,4-7H2,1-3H3 |
InChI Key |
ZJOVXIBMMPYJIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















